1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
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Overview
Description
1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of pyrimidin-2-ylamine and azetidin-1-yl-propan-1-one.
Reaction Conditions: The pyrimidin-2-ylamine is reacted with azetidin-1-yl-propan-1-one under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one can be compared with other azetidinone derivatives:
Similar Compounds: Compounds such as 3-(prop-1-en-2-yl)azetidin-2-one and 3-allylazetidin-2-one share structural similarities with this compound
Uniqueness: The presence of the pyrimidin-2-ylamino group in this compound distinguishes it from other azetidinone derivatives, contributing to its unique biological activities and potential therapeutic applications
Properties
IUPAC Name |
1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-2-9(15)14-6-8(7-14)13-10-11-4-3-5-12-10/h3-5,8H,2,6-7H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBIMXPGXFITTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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